Bilaid C1 is classified as a tetrapeptide, which places it within the broader category of peptides—short chains of amino acids linked by peptide bonds. Its specific classification as a biased analgesic indicates its selective action on certain opioid receptors, particularly the µ-opioid receptor, which is relevant in pain modulation .
The synthesis of Bilaid C1 involves complex biochemical pathways inherent to fungal metabolism. The compound was isolated from Penicillium sp. MST-MF667 through extraction and purification processes that typically include:
The synthesis process is crucial for obtaining sufficient quantities of Bilaid C1 for research and application purposes .
The molecular structure of Bilaid C1 can be described through various analytical techniques:
The structure features an alternating pattern of amino acids, which is significant for its receptor-binding properties .
Bilaid C1 can participate in several chemical reactions typical for peptides:
Penicillium sp. MST-MF667, isolated from Australian estuaries, produces a class of tetrapeptides termed "bilaids" characterized by an unusual alternating LDLD chirality. These compounds exhibit structural resemblance to known opioid peptides but possess distinct stereochemical configurations. Genomic analysis reveals that the bilaid biosynthetic gene cluster (BGC) encodes non-ribosomal peptide synthetases (NRPS) with specialized adenylation domains that activate and incorporate both proteinogenic and non-canonical amino acids. The BGC also includes epimerase domains responsible for generating the LDLD stereochemistry—a rare feature among fungal peptides [1].
Comparative studies with other Penicillium species (e.g., P. verrucosum) show conserved regulatory mechanisms where abiotic factors influence secondary metabolism:
Table 1: Biosynthetic Genes in Bilaid C1 Production
Gene | Function | Domain Architecture |
---|---|---|
bilA | NRPS Module 1 | Adenylation-Thiolation-Epimerization |
bilB | NRPS Module 2 | Adenylation-Thiolation |
bilC | NRPS Module 3 | Adenylation-Thiolation-Epimerization |
bilR | Regulatory protein | Zn2Cys6 transcription factor |
Bilaid titers in wild-type Penicillium sp. MST-MF667 are inherently low (∼50 mg/L). Systematic optimization of bioreactor parameters has improved yields:
Recent advances integrate in silico flux balance analysis with experimental validation. Genome-scale metabolic models predict that downregulating competitive pathways (e.g., mycotoxin synthesis via ota gene repression) redirects resources toward bilaid synthesis [8].
Bilaid C1’s high polarity (log P = −1.9) necessitates specialized extraction approaches:
Table 2: Extraction Efficiency of Bilaid C1 Under Different Parameters
Method | Recovery (%) | Purity (%) | Key Parameters |
---|---|---|---|
Tandem SPE | 92 ± 3 | 85 | pH 2.5, HLB+WCX sorbents |
Solvent extraction | 65 ± 7 | 72 | Ethyl acetate, pH 5.0 |
Ultrasonication | 78 ± 4 | 68 | 40 kHz, 30 min |
Critical challenges include matrix interference from fungal polysaccharides (e.g., β-glucans), which reduce extraction efficiency by 15–20%. Size-exclusion filtration (10 kDa MWCO) prior to SPE mitigates this issue [4].
Metabolic Burden: Heterologous expression of bilaid NRPS in Aspergillus oryzae decreases growth rates by 35% due to high ATP demands (∼48 mol ATP/mol bilaid). Dynamic pathway regulation using inducible promoters alleviates this burden [10].
Downstream Processing: Membrane fouling during tangential flow filtration (TFF) reduces bilaid recovery by 30% at pilot scale (≥100 L). Implementing ceramic membranes with 5 kDa MWCO improves flux stability by 50% [6].
Regulatory Compliance: Strict control of mycotoxin co-contaminants (e.g., ochratoxin A) is essential. QPCR monitoring of ota gene expression during fermentation ensures compliance with EU limits (<0.25 ppm) [8].
Scale-up Economics: Current production costs ($2,800/kg) remain prohibitive. Techno-economic analyses indicate that coupling gas fermentation (using industrial off-gases) with bilaid synthesis could reduce costs by 40% through substrate integration [5] [7].
Table 3: Key Biopolymers from Microbial Sources with Production Challenges
Biopolymer | Source | Scalability Challenge | Relevance to Bilaid C1 |
---|---|---|---|
Phycocyanin | Galdieria sulphuraria | Light penetration in bioreactors | Similar sensitivity to O2 transfer |
Chitosan | Crustacean byproducts | Demineralization efficiency | Shared purification hurdles |
Alginate | Brown algae | Variable monomer composition | Analogous quality control needs |
Genetic tools for Penicillium spp. remain underdeveloped compared to model fungi. CRISPR-Cas9 systems achieve only 10–15% editing efficiency in MST-MF667, necessitating further optimization for multiplexed strain engineering [10]. Modular bioreactor designs (e.g., TECNIC’s ePILOT series) that enable parallelized parameter screening show promise for accelerating process optimization [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: